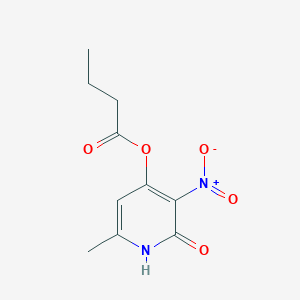
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. Unfortunately, the specific molecular structure of “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) butanoate” is not provided in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and molecular weight. For “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) butanoate”, these specific properties are not provided in the sources I found .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Interactions :
- Phosphine-catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines, forming tetrahydropyridines, which are structurally related to (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) butanoate (Zhu, Lan, & Kwon, 2003).
- Reactions with Active Methylene Compounds : 2,4,6-Triphenyl-1,3-oxazinium perchlorate reacts with active methylene compounds to produce various pyridine derivatives, showcasing a method that could be relevant to the synthesis or reactions of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) butanoate (Shibuya & Kurabayashi, 1975).
Molecular Complexation for Nonlinear Optics :
- Complexation in Crystal Engineering : The study of molecular complexes formed between 4-hydroxy-4'-nitrobiphenyl/stilbene and a 4-substituted pyridine-1-oxide, which may include structures similar to (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) butanoate, provides insights into designing materials for quadratic nonlinear optical behavior (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Chemical Analysis and Spectrometry :
- High-Resolution Mass Spectrometric Analysis : The analysis of DNA phosphate adducts formed by tobacco-specific lung carcinogen, which includes pyridyl-butanone structures, could be relevant for understanding the interactions and transformations of related compounds (Ma et al., 2015).
Catalytic Activity in Polymerization :
- Iron and Cobalt Complexes in Ethylene Polymerization : The study of tridentate N-donor ligands in catalyzing ethylene polymerization, which may involve pyridine derivatives, could offer insights into the catalytic roles of related compounds (Zabel, Schubert, Wolmershäuser, Jones, & Thiel, 2008).
Enzymatic Activation and Detoxification :
- Identification of Carbonyl Reductase in Tobacco-Specific Nitrosamine : This study on the enzymatic activation and detoxification of a tobacco-specific nitrosamine may provide a context for understanding the metabolic pathways of structurally similar compounds (Maser, Richter, & Friebertshäuser, 1996).
Wirkmechanismus
Target of Action
The primary targets of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) butanoate are currently unknown. This compound is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors . Indole derivatives are prevalent in many biologically active compounds and play a significant role in cell biology .
Mode of Action
Indole derivatives, to which this compound is related, are known to interact with their targets in various ways, leading to a range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .
Biochemical Pathways
For instance, they are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH .
Result of Action
Indole derivatives have been shown to have various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Safety and Hazards
Eigenschaften
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-3-4-8(13)17-7-5-6(2)11-10(14)9(7)12(15)16/h5H,3-4H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQKWNKMEQIJLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(C(=O)NC(=C1)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine;hydrochloride](/img/structure/B2772832.png)
![6-(4-Pyrimidin-4-ylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2772833.png)
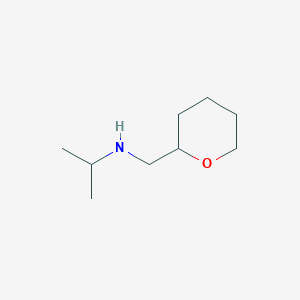
![N-[1-(Oxolan-3-yl)but-3-yn-2-yl]prop-2-enamide](/img/structure/B2772835.png)


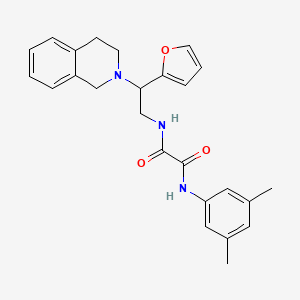
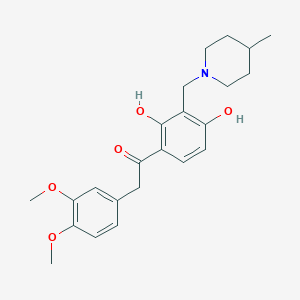

![4,6-Dimethyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)pyridine-3-carbonitrile](/img/structure/B2772843.png)
![2-{[5-(4-chlorophenoxymethyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2772844.png)
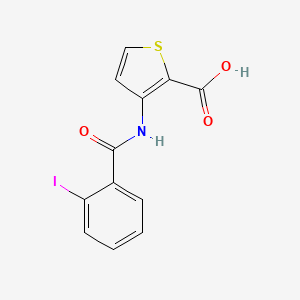

![N-(3,5-dimethylphenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2772851.png)